molecular formula C26H22O6 B8244138 4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid

4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid

Cat. No.: B8244138
M. Wt: 430.4 g/mol
InChI Key: GAQXUMBSTWVNCF-FNCQTZNRSA-N
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Description

4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid is an organic compound characterized by its unique structure, which includes two benzoic acid groups connected by a dimethoxy-substituted phenylene bis(ethene) bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid typically involves a multi-step process. One common method includes the condensation reaction of 2,5-dimethoxy-1,4-phenylenediamine with terephthalaldehyde under acidic conditions, followed by oxidation to form the desired dibenzoic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.

Scientific Research Applications

4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid involves its interaction with molecular targets through its aromatic and ethene groups. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The compound’s ability to participate in π-π stacking and hydrogen bonding interactions plays a crucial role in its functionality in organic electronics and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-((1E,1’E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid is unique due to its dimethoxy substitution, which enhances its electronic properties and makes it particularly suitable for applications in organic electronics and materials science. The presence of methoxy groups can also influence the compound’s reactivity and stability compared to its non-methoxy-substituted analogs .

Properties

IUPAC Name

4-[(E)-2-[4-[(E)-2-(4-carboxyphenyl)ethenyl]-2,5-dimethoxyphenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O6/c1-31-23-15-22(14-8-18-5-11-20(12-6-18)26(29)30)24(32-2)16-21(23)13-7-17-3-9-19(10-4-17)25(27)28/h3-16H,1-2H3,(H,27,28)(H,29,30)/b13-7+,14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQXUMBSTWVNCF-FNCQTZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC2=CC=C(C=C2)C(=O)O)OC)C=CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C2=CC=C(C=C2)C(=O)O)OC)/C=C/C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid
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4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid
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4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid
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4,4'-((1E,1'E)-(2,5-Dimethoxy-1,4-phenylene)bis(ethene-2,1-diyl))dibenzoic acid

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